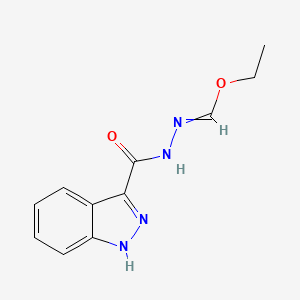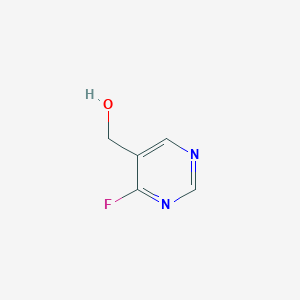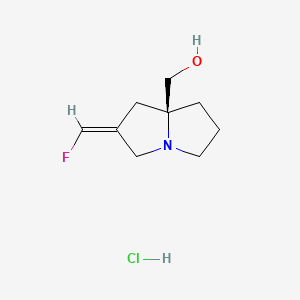
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoromethylene group attached to a tetrahydro-1H-pyrrolizin ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1H-pyrrolizin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or nickel.
Introduction of the Fluoromethylene Group: This is achieved through a fluorination reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used.
Attachment of the Methanol Moiety: This step involves the reaction of the intermediate with methanol under acidic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluoromethylene group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydro-1H-pyrrolizin ring structure may also play a role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S,Z)-(2-(Chloromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
- (S,Z)-(2-(Bromomethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
- (S,Z)-(2-(Iodomethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
Uniqueness
The presence of the fluoromethylene group in (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride imparts unique chemical properties, such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H15ClFNO |
|---|---|
Molecular Weight |
207.67 g/mol |
IUPAC Name |
[(6Z,8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H14FNO.ClH/c10-5-8-4-9(7-12)2-1-3-11(9)6-8;/h5,12H,1-4,6-7H2;1H/b8-5-;/t9-;/m0./s1 |
InChI Key |
XIXVDGOCKXQPTI-IRCMYRLISA-N |
Isomeric SMILES |
C1C[C@]2(C/C(=C/F)/CN2C1)CO.Cl |
Canonical SMILES |
C1CC2(CC(=CF)CN2C1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
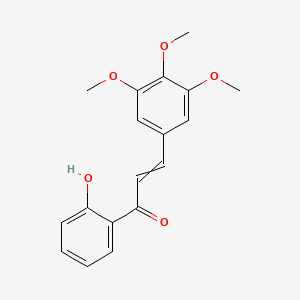

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
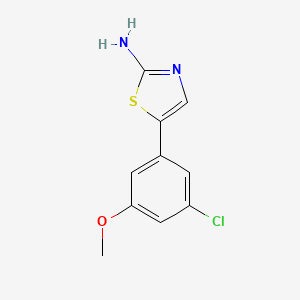
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
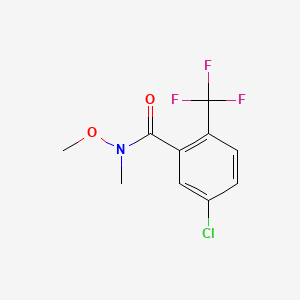
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)


